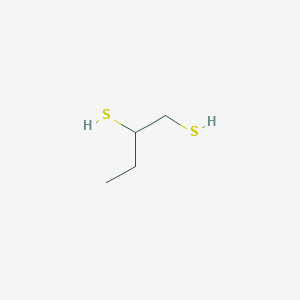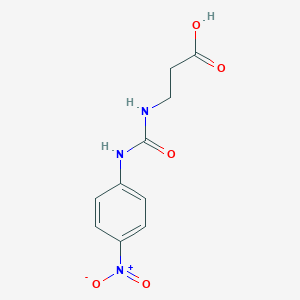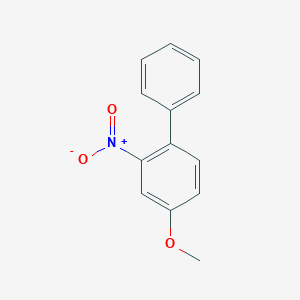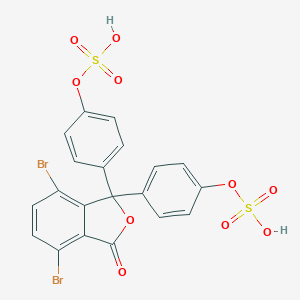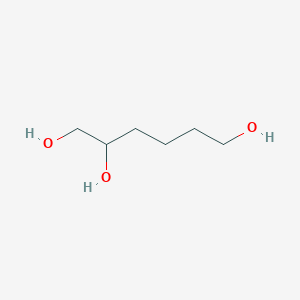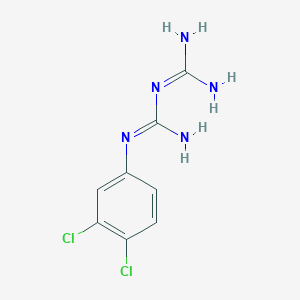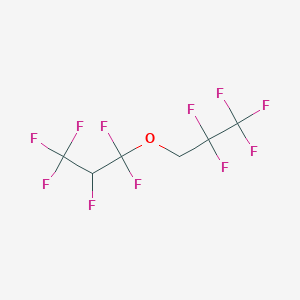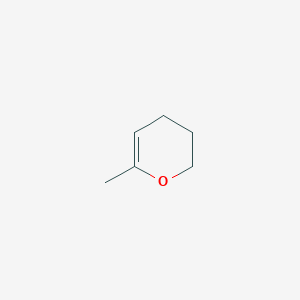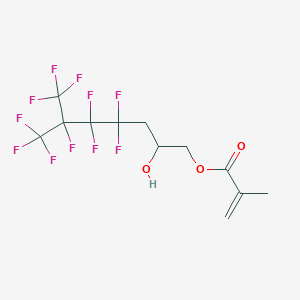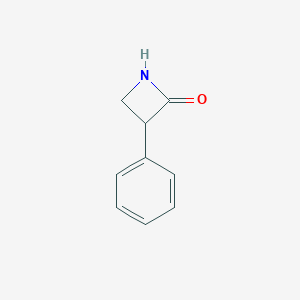
3-Phenyl-2-azetidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-2-azetidinone, also known as β-lactam, is a four-membered cyclic amide that has been widely used in the field of organic chemistry. It is an important building block in the synthesis of various natural and synthetic compounds, including antibiotics, peptides, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-2-azetidinone is based on its ability to react with nucleophiles, such as amines and thiols, to form covalent adducts. This reaction is facilitated by the ring strain of the β-lactam ring, which makes the carbonyl carbon more electrophilic. The resulting adducts can then undergo further reactions, such as hydrolysis or elimination, to yield a variety of products.
Efectos Bioquímicos Y Fisiológicos
3-Phenyl-2-azetidinone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, which are involved in the cross-linking of peptidoglycan. It has also been shown to inhibit the activity of various enzymes, such as β-lactamases, which are responsible for the degradation of β-lactam antibiotics. In addition, it has been shown to have antitumor and anti-inflammatory activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Phenyl-2-azetidinone is its versatility as a building block in organic synthesis. It can be easily incorporated into various compounds and can be used to introduce a variety of functional groups. However, one limitation of 3-Phenyl-2-azetidinone is its susceptibility to hydrolysis, which can limit its stability in certain reaction conditions.
Direcciones Futuras
There are several future directions for the study of 3-Phenyl-2-azetidinone. One area of research is the development of new synthetic methodologies that utilize 3-Phenyl-2-azetidinone as a building block. Another area of research is the study of the mechanism of action of 3-Phenyl-2-azetidinone and its derivatives. This could lead to the development of new antibiotics and other pharmaceuticals. Finally, the study of the biochemical and physiological effects of 3-Phenyl-2-azetidinone could lead to the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of 3-Phenyl-2-azetidinone can be achieved by several methods, including the Staudinger reaction, the Gabriel synthesis, and the cyclization of β-amino acids. The Staudinger reaction involves the reaction between an azide and a ketone or aldehyde in the presence of a phosphine catalyst. The Gabriel synthesis involves the reaction between phthalimide and an alkyl halide, followed by the hydrolysis of the resulting product to yield the β-lactam. The cyclization of β-amino acids involves the reaction between a β-amino acid and an acid anhydride or acid chloride to form the β-lactam ring.
Aplicaciones Científicas De Investigación
3-Phenyl-2-azetidinone has been widely used in scientific research as a building block for the synthesis of various natural and synthetic compounds. It has been used in the synthesis of antibiotics, such as penicillin and cephalosporin, as well as in the synthesis of peptides and pharmaceuticals. It has also been used in the development of new synthetic methodologies and in the study of reaction mechanisms.
Propiedades
Número CAS |
17197-57-8 |
|---|---|
Nombre del producto |
3-Phenyl-2-azetidinone |
Fórmula molecular |
C9H9NO |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
3-phenylazetidin-2-one |
InChI |
InChI=1S/C9H9NO/c11-9-8(6-10-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) |
Clave InChI |
FLYOGASEASLVLV-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N1)C2=CC=CC=C2 |
SMILES canónico |
C1C(C(=O)N1)C2=CC=CC=C2 |
Otros números CAS |
17197-57-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






